2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-5-10-4-2-8(7-10)1-3-9-8/h9,11H,1-7H2 |
InChI Key |
CQEJMFHOPYCXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(C2)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,6 Diazaspiro 3.4 Octan 6 Yl Ethanol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For 2-(1,6-diazaspiro[3.4]octan-6-yl)ethanol, the analysis begins by identifying the most strategic bond disconnections that correspond to reliable forward-direction reactions. amazonaws.com
A primary disconnection is the C-N bond linking the ethanol (B145695) side chain to the diazaspiro[3.4]octane core. This suggests a late-stage functionalization, such as the alkylation of a 1,6-diazaspiro[3.4]octane precursor with a suitable 2-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide).
The more complex challenge lies in the disconnection of the 1,6-diazaspiro[3.4]octane core itself. Key strategies focus on breaking down the spirocycle:
Disconnection across the azetidine (B1206935) ring: This approach simplifies the core into a functionalized cyclopentylamine derivative. The forward synthesis would then involve forming the four-membered ring, a process that can be challenging.
Disconnection at the spirocyclic quaternary carbon: This is a common strategy for complex spirocycles. youtube.com It breaks the molecule into two acyclic chains or a cyclic and an acyclic component. A forward synthesis based on this disconnection would need to construct the quaternary center, for instance, through an enolate acylation reaction. chemrxiv.org
Cycloaddition-based disconnection: This approach envisions the spirocycle being formed from two components in a cycloaddition reaction. For example, a [3+2] cycloaddition strategy would disconnect the five-membered ring into a three-atom component (like an azomethine ylide) and a two-atom component (an alkene dipolarophile). researchgate.net
These disconnections form the logical foundation for the various synthetic methodologies explored in the following sections.
Synthesis of Precursor Molecules and Intermediates
The synthesis of this compound relies on the preparation of key precursors and intermediates, dictated by the chosen retrosynthetic pathway. Syntheses that build the quaternary center often start from cyclic ketones. For instance, a six-step route to the related 2,6-diazaspiro[3.4]octane system leverages enolate acylation to construct the necessary quaternary carbon. chemrxiv.org
A common intermediate for the core structure is an orthogonally protected 1,6-diazaspiro[3.4]octane, which allows for selective functionalization of one nitrogen atom. For example, 6-benzyl-2,6-diazaspiro[3.4]octane can be synthesized and then debenzylated to free the N6 amine for subsequent reaction. researchgate.net The final step to obtain the target molecule would involve the N-alkylation of the deprotected diazaspiro[3.4]octane core.
Table 1: Example of Late-Stage Functionalization
| Precursor | Reagent | Product |
|---|---|---|
| 1,6-Diazaspiro[3.4]octane | 2-Bromoethanol | This compound |
This late-stage introduction of the ethanol moiety is a convergent approach, allowing for the synthesis of various analogues from a common intermediate.
Construction of the Spiro[3.4]octane Core
The central challenge in synthesizing the target molecule is the construction of the diazaspiro[3.4]octane nucleus. Various modern synthetic methods have been developed to tackle this, each with its own advantages.
Annulation Reactions for Four-Membered Ring Formation
Annulation, or ring-forming, reactions are a viable strategy for constructing the spirocyclic core, particularly the strained four-membered azetidine ring. researchgate.net This can be achieved by starting with a pre-formed cyclopentane ring bearing appropriate functional groups. For instance, a cyclopentanone derivative can be elaborated into an intermediate containing both a nitrogen nucleophile and a leaving group, which can then undergo an intramolecular nucleophilic substitution to form the azetidine ring.
Another approach involves the synthesis of multifunctional spirocyclic azetidines from common cyclic carboxylic acids, such as cyclopentane carboxylate. nih.gov This sequence typically involves two main steps: the synthesis of an azetidinone (β-lactam) followed by its reduction to the corresponding azetidine. nih.gov
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions provide an efficient and atom-economical route to cyclic and spirocyclic systems. acsgcipr.org The [3+2] cycloaddition, in particular, has been successfully applied to the synthesis of diazaspiro[3.4]octane derivatives. researchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile.
For instance, an azomethine ylide, generated in situ, can react with a suitable alkene to form the five-membered pyrrolidine (B122466) ring of the spirocycle. researchgate.netnih.gov An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate has been reported using this methodology, allowing for multi-gram scale production in relatively high yields. researchgate.netresearchgate.net More recently, a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines has been developed to access 6,7-diazaspiro[3.4]octanes, showcasing the utility of strain-release-driven cycloadditions. nih.gov
Table 2: Overview of Cycloaddition Strategies for Diazaspiro[3.4]octane Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Core | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide, Alkene | Varies | 2,6-Diazaspiro[3.4]octane | researchgate.net |
Intramolecular Ring Closure Strategies
Intramolecular cyclization is a powerful strategy for forming cyclic structures, offering kinetic and thermodynamic advantages. gatech.edu In the context of 1,6-diazaspiro[3.4]octane synthesis, this often involves a key step where a suitably functionalized acyclic or monocyclic precursor closes to form one of the heterocyclic rings.
These strategies often overlap with annulation methods. For example, a synthesis might involve the construction of a cyclopentane ring bearing a side chain with two nitrogen atoms and a leaving group. A sequential or one-pot double intramolecular cyclization can then furnish the final spirocyclic core. Such strategies are critical in multi-step syntheses that build the molecule piece by piece, as opposed to convergent cycloaddition approaches. chemrxiv.orgresearchgate.net
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. acsgcipr.orgrsc.org MCRs are prized for their atom economy, reduction of waste, and ability to rapidly build molecular complexity. acsgcipr.org
While a direct MCR for this compound is not prominently reported, related spirocyclic systems have been synthesized using this approach. For example, the Ugi four-component reaction has been used to generate precursors for spirocyclic-bis-β-lactams, which then undergo sequential intramolecular cyclizations. nih.govrsc.org The development of an MCR to assemble the diazaspiro[3.4]octane core would represent a significant advancement in efficiency, allowing for the rapid generation of a library of analogues for further study.
Strain-Release Driven Spirocyclization
Strain-release driven spirocyclization has emerged as a powerful strategy for the construction of spirocyclic frameworks, including those containing the diazaspiro[3.4]octane core. This methodology harnesses the inherent ring strain of small, bicyclic precursors to drive the formation of the spirocyclic system.
A notable example involves the use of bicyclo[1.1.0]butanes (BCBs) as highly strained starting materials. The significant ring strain within BCBs can be leveraged to facilitate reactions that form more stable spirocyclic products. rsc.org A scandium-catalyzed spirocyclization between BCBs and azomethine imines has been developed to afford 6,7-diazaspiro[3.4]octanes, a related diazaspirocyclic core. rsc.orgnih.gov This reaction is hypothesized to proceed through the Lewis acid activation of the BCB, generating a carbanionic intermediate. nih.gov This intermediate then reacts with the azomethine imine, followed by an intramolecular nucleophilic substitution to yield the spirocycle. nih.gov This method provides a novel platform for accessing previously challenging diazaspiro[3.4]octane frameworks. rsc.orgresearchgate.net
Similarly, the strain of azabicyclo[1.1.0]butane (ABB) fragments can be harnessed for the synthesis of azetidine-containing spirocycles. bris.ac.uknih.gov In this approach, novel ABB-ketone precursors undergo electrophile-induced spirocyclization-desilylation reactions to form a library of new spiro-azetidines. bris.ac.uknih.gov The products of these reactions contain synthetically useful functional groups that allow for further molecular elaboration. bris.ac.uknih.gov
Table 1: Examples of Strain-Release Driven Spirocyclization for Diazaspiro[3.4]octane Analogs
| Precursor | Reagent | Catalyst | Product | Key Feature |
|---|---|---|---|---|
| Bicyclo[1.1.0]butane | Azomethine imine | Scandium | 6,7-Diazaspiro[3.4]octane | Access to a novel diazaspiro[3.4]octane framework rsc.orgnih.gov |
Stereoselective Synthesis of this compound and its Chiral Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for this compound is of paramount importance.
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched spirocyclic compounds. This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. Various catalytic systems have been developed for the asymmetric synthesis of spirocycles.
Organocatalysis, for instance, has been successfully employed in the synthesis of axially chiral spiro-bisindoles through an intramolecular dehydrative cyclization catalyzed by a chiral phosphoric acid. chemistryviews.org This method provides the desired spirocyclic products in good yields and with high enantioselectivities. chemistryviews.org Another example is the use of a triazolium bromide catalyst for the transannular C-acylation of enol lactones, which gives access to a range of enantioenriched spirocyclic 1,3-diketones. rsc.org
Metal-based catalysts have also proven effective. An iridium/chiral diene complex has been shown to catalyze the asymmetric 1,6-addition of arylboroxines to α,β,γ,δ-unsaturated carbonyl compounds, yielding δ-arylated products with excellent enantioselectivity. organic-chemistry.org This highlights the potential of transition metal catalysis in controlling stereochemistry in complex transformations that could be adapted for the synthesis of chiral diazaspirooctanes.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely used in the asymmetric synthesis of complex molecules, including biologically active compounds. nih.gov
Chiral auxiliaries derived from naturally occurring compounds like amino acids and terpenes are commonly employed. nih.gov For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, showing excellent stereocontrol, particularly in the formation of quaternary carbon centers. nih.govharvard.edu The use of Ellman's chiral tert-butanesulfinamide is another efficient method for the preparation of chiral amines, which are important functionalities in many pharmaceutical compounds. osi.lv While specific applications to the synthesis of this compound are not extensively documented, these established chiral auxiliary methods represent a viable strategy for controlling the stereochemistry of the diazaspiro[3.4]octane core or its precursors.
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. nih.govresearchgate.net Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, making them attractive alternatives to traditional chemical catalysts. nih.govmdpi.com
Biocatalytic dearomative spirocyclization is a promising approach for constructing stereochemically complex spirocycles. mdpi.com Enzymes such as cytochrome P450s and multicopper oxidases can transform aromatic precursors into enantioenriched spirocyclic architectures. mdpi.com These biocatalytic methods offer the potential to synthesize chiral spirocyclic scaffolds that are difficult to access through conventional synthetic routes. mdpi.com
Functionalization at the Ethanol Moiety during Synthesis
The ethanol moiety of this compound provides a handle for further functionalization, allowing for the modulation of the compound's physicochemical properties and biological activity. This functionalization can be introduced during the synthesis of the diazaspiro[3.4]octane core or as a post-synthesis modification.
For instance, the synthesis could be adapted to start with precursors already bearing a modified ethanol side chain. Alternatively, the terminal hydroxyl group of the ethanol moiety can be a site for various chemical transformations. Standard organic reactions such as esterification, etherification, or conversion to other functional groups can be employed to create a library of derivatives. While specific examples for this compound are not detailed in the provided search results, the general principles of organic synthesis allow for a wide range of modifications at this position.
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to pharmaceutical synthesis is crucial for minimizing the environmental impact of drug manufacturing. jocpr.comnih.gov These principles focus on aspects such as waste reduction, the use of renewable feedstocks, and the avoidance of hazardous substances. jocpr.comnih.gov
Sustainable approaches to the synthesis of diazaspirocycles can involve several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a key aspect of green chemistry. jocpr.commdpi.com
Catalysis: The use of catalysts, including biocatalysts and other green catalysts, can improve reaction efficiency, reduce energy consumption, and minimize waste. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. nih.gov
Continuous Processing: Microflow processes can offer safer and more efficient ways to handle hazardous reagents, as demonstrated in the synthesis of diazoacetonitrile. fraunhofer.de
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. jocpr.commdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov This technology is particularly advantageous for multi-step syntheses where time is a critical factor.
A key intermediate for the target compound is the orthogonally protected 2,6-diazaspiro[3.4]octane core. A known multi-step synthesis to access this core structure involves a trifluoroacetic acid (TFA)-catalyzed 1,3-dipolar cycloaddition as one of the crucial steps. acs.org In this sequence, the use of microwave irradiation has been explicitly reported as an alternative to conventional reflux heating. While conventional heating may require prolonged reaction times, microwave-assisted conditions can significantly accelerate the transformation, showcasing a practical application of this technology in the synthesis of the diazaspiro[3.4]octane framework. acs.org
The benefits of microwave assistance extend to other transformations relevant to this synthesis. For instance, the final N-alkylation step to introduce the 2-hydroxyethyl group onto the diazaspiro octane core can be significantly enhanced. Microwave-assisted N-alkylation of amines and related heterocyclic compounds often proceeds rapidly, under milder conditions, and sometimes even in the absence of a solvent. mdpi.comresearchgate.net The direct formation of tertiary amines from secondary amines and alkyl halides has been shown to be highly efficient in aqueous media under microwave irradiation, presenting a greener alternative to traditional methods that often require volatile organic solvents. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Reaction Time | Hours to days | Minutes |
| Energy Input | Less efficient, bulk heating | Direct, efficient heating of polar molecules |
| Solvent Use | Often requires high-boiling organic solvents | Can be performed with greener solvents (e.g., water, ethanol) or solvent-free |
| Yield | Variable, often lower | Generally higher |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
This table presents generalized data comparing the two heating methods for N-alkylation reactions.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional solvents are often volatile, toxic, and contribute significantly to chemical waste. nih.gov Green chemistry encourages the use of safer, bio-based, or recyclable solvents, or ideally, the elimination of solvents altogether.
In the synthesis of the 2,6-diazaspiro[3.4]octane precursor, solvents such as acetonitrile (B52724) (MeCN), dichloromethane (CH2Cl2), and tetrahydrofuran (THF) are typically used. acs.org While effective, these are not considered environmentally benign. A greener approach would involve substituting these with safer alternatives. For instance, for N-alkylation reactions, solvents like dimethyl carbonate (DMC), which is biodegradable and has low toxicity, can serve as both a reagent and a solvent. acs.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as green reaction media for transformations like the alkylation of amines with alcohols. rsc.org
Solvent-free, or solid-state, reactions represent an ideal scenario in green synthesis. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by using microwave irradiation on a solventless mixture. researchgate.netmdpi.com The N-alkylation of amides and lactams has been successfully performed under solvent-free, phase-transfer catalytic conditions using microwaves, demonstrating the feasibility of this approach. mdpi.com Applying this strategy to the final step of the this compound synthesis—the reaction of the spiro-diamine with a suitable 2-hydroxyethylating agent—could drastically reduce the process's environmental footprint by eliminating solvent use, purchase, and disposal costs.
Table 2: Examples of Environmentally Benign Solvents
| Conventional Solvent | Greener Alternative(s) | Key Advantages |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, lower toxicity |
| Acetonitrile | Ethanol, Water, Dimethyl Carbonate (DMC) | Lower toxicity, biodegradable, readily available |
| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, less prone to peroxide formation |
| N,N-Dimethylformamide (DMF) | N-Butyl-2-pyrrolidone (NBP), γ-Valerolactone (GVL) | Lower toxicity, biodegradable |
This table provides potential greener substitutes for common organic solvents.
Atom Economy and Waste Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A high atom economy signifies an efficient process that generates minimal waste. It is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In contrast, the Environmental Factor (E-Factor) provides a more practical measure of waste by quantifying the total mass of waste generated per unit of product. libretexts.orgchembam.com
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
To improve these metrics, synthetic routes should be designed to be as short as possible (step economy) and favor addition or rearrangement reactions, which have 100% theoretical atom economy. jk-sci.com The use of catalytic reagents instead of stoichiometric ones is also crucial. For instance, the final N-alkylation step can be designed using a "borrowing hydrogen" strategy, where an alcohol is used as the alkylating agent with a catalyst, producing only water as a byproduct. nih.govnih.gov This approach is significantly more atom-economical than using an alkyl halide, which generates a salt byproduct.
Table 3: Theoretical Atom Economy for a Hypothetical N-Alkylation Step
| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | % Atom Economy |
| 1,6-Diazaspiro[3.4]octane + 2-Bromoethanol | 112.17 + 124.97 | This compound + HBr | 156.23 + 80.91 | 65.9% |
| 1,6-Diazaspiro[3.4]octane + Ethylene Oxide | 112.17 + 44.05 | This compound | 156.23 | 100% |
This is a theoretical comparison. The reaction with ethylene oxide represents an addition reaction with 100% atom economy, while the reaction with 2-bromoethanol is a substitution reaction with a lower atom economy due to the formation of HBr as a byproduct.
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complete structural assignment of 2-(1,6-diazaspiro[3.4]octan-6-yl)ethanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N)
One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically active nuclei.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings. Key signals would include those for the ethanol (B145695) substituent (the -CH₂-CH₂-OH group) and the protons of the diazaspiro[3.4]octane core. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate the number of adjacent protons, allowing for the establishment of proton-proton connectivity.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. Distinct signals would be expected for the two carbons of the ethanol side chain, the spirocyclic carbon, and the other carbons of the azetidine (B1206935) and pyrrolidine (B122466) rings. The chemical shifts would be characteristic of the hybridization and chemical environment of each carbon atom.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the two nitrogen atoms in the diazaspiro core. This could help to confirm the chemical structure and provide insights into the hybridization and bonding of the nitrogen atoms.
Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results)
¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.65 | t | 2H | N-CH₂-CH₂-OH |
| ~2.80 | t | 2H | N-CH₂-CH₂-OH |
| ~3.0-3.4 | m | 4H | Azetidine ring CH₂ |
| ~2.5-2.9 | m | 4H | Pyrrolidine ring CH₂ |
¹³C NMR (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~60.5 | N-CH₂-C H₂-OH |
| ~58.0 | N-C H₂-CH₂-OH |
| ~65.0 | Spirocyclic C |
| ~50-55 | Azetidine ring CH₂ |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in confirming the connectivity of the protons within the ethanol side chain and within the individual rings of the diazaspiro core.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the known assignments of the attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, such as linking the ethanol side chain to the diazaspiro core by observing a correlation between the N-CH₂ protons and the carbons of the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This would be valuable for determining the stereochemistry and preferred conformation of the molecule by observing correlations between protons that are close to each other in space.
Dynamic NMR Spectroscopy for Conformational Studies
The diazaspiro[3.4]octane core is not rigid and can undergo conformational changes, such as ring puckering. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, could be used to study these conformational dynamics. At low temperatures, the interconversion between different conformers might be slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barriers for conformational interchange.
Chiral Solvating Agents in NMR for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a common method for determining the enantiomeric purity of a sample. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the analyte. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately determined.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretching vibrations of the aliphatic rings and the ethanol side chain (around 2850-3000 cm⁻¹), C-N stretching of the amines (around 1000-1200 cm⁻¹), and C-O stretching of the primary alcohol (around 1050 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, which is complementary to FT-IR, would also provide information about the vibrational modes of the molecule. Aliphatic C-H and C-C bonds in the spirocyclic system would be expected to show characteristic signals.
Hypothetical Vibrational Spectroscopy Data (Note: This data is illustrative and not based on experimental results)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1150 | Medium | C-N stretch (amine) |
Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This would allow for the unambiguous determination of the molecular formula, C₈H₁₆N₂O, by comparing the experimental mass with the calculated mass.
MS/MS (Tandem Mass Spectrometry): In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern is a fingerprint of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethanol side chain, cleavage of the spirocyclic rings, and other rearrangements, providing valuable information to confirm the connectivity of the atoms.
Hypothetical Mass Spectrometry Data (Note: This data is illustrative and not based on experimental results)
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 157.1335 | 100% | [M+H]⁺ (Molecular Ion) |
| 111.0917 | 80% | [M+H - CH₂CH₂OH]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
Currently, there are no published X-ray crystallography studies specifically for the compound this compound. Therefore, detailed crystallographic data, which would definitively determine its solid-state structure, including precise bond lengths, angles, and the three-dimensional arrangement of the molecules in a crystal lattice, is not available in the scientific literature.
For a molecule of this nature, X-ray crystallography would be the definitive method to:
Confirm the connectivity of the atoms.
Establish the conformation of the spirocyclic ring system.
Determine the stereochemistry at any chiral centers, should they exist.
Analyze intermolecular interactions, such as hydrogen bonding, in the solid state.
Without experimental data, a data table for its crystallographic parameters cannot be generated.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment
Similar to the crystallographic data, there is a lack of published research on the chiroptical properties of this compound. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in assigning the absolute configuration of chiral molecules in solution.
If this compound is chiral, these techniques would be applied to:
Determine if one enantiomer selectively absorbs left- or right-circularly polarized light (CD spectroscopy), resulting in characteristic positive or negative Cotton effects.
Measure the change in optical rotation as a function of wavelength (ORD spectroscopy).
Compare experimental spectra with those predicted by quantum chemical calculations to assign the absolute configuration (e.g., R or S) of its stereoisomers.
As no experimental CD or ORD data has been reported for this specific compound, a data table of its chiroptical properties cannot be compiled.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods allow for the detailed investigation of the electronic structure of molecules, providing insights into orbital energies, electron density distribution, and molecular properties derived from these. acs.orgresearchgate.netchemrxiv.orgnih.gov For 2-(1,6-diazaspiro[3.4]octan-6-yl)ethanol, DFT calculations could be employed to determine key electronic parameters.
Table 1: Potential Applications of DFT to this compound
| Parameter | Description | Potential Insights |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. This could predict the molecule's susceptibility to electronic excitation and participation in chemical reactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | It can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. |
| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | This information helps in understanding the polarity of bonds and the reactivity of different atomic sites. |
| Dipole Moment | A measure of the overall polarity of the molecule. | This is crucial for understanding solubility in different solvents and the nature of intermolecular forces. |
Despite the power of these methods, there are currently no published studies that report the results of DFT calculations specifically for this compound. Such a study would be a valuable first step in characterizing the fundamental electronic properties of this compound.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. nih.govacs.orgnih.govresearchgate.net The spirocyclic nature of the 1,6-diazaspiro[3.4]octane core introduces significant conformational constraints, making a detailed analysis particularly important for understanding its shape and how it interacts with other molecules. enamine.net
A systematic conformational search for this compound, using methods like molecular mechanics or DFT, would reveal the preferred spatial arrangements of the ethanol (B145695) substituent relative to the diazaspirocyclic core. This would involve mapping the potential energy surface as a function of key dihedral angles. The resulting energy landscape would identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.
Currently, no specific conformational analysis or energy landscape studies for this compound have been reported in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.comresearchgate.netacs.orgnih.govnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational transitions in a simulated environment (e.g., in a solvent like water).
For this compound, an MD simulation could provide valuable information on:
Conformational Flexibility: How the molecule explores different conformations over time.
Solvation Structure: How solvent molecules arrange around the solute and the nature of their interactions.
Intramolecular Hydrogen Bonding: The stability and dynamics of any hydrogen bonds within the molecule.
Interaction with Biomolecules: How the molecule might bind to and interact with a biological target, such as a protein.
As with other computational methods, there is a lack of published molecular dynamics simulation studies specifically focused on this compound.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate. schrodinger.comlibretexts.orgacs.orgsciencerepository.orgorganic-chemistry.org
For this compound, transition state modeling could be used to study various potential reactions, such as the nucleophilic substitution at the carbon atom of the ethanol group or reactions involving the nitrogen atoms of the diazaspiro core. Such studies would provide a detailed, step-by-step picture of how bonds are broken and formed, and would allow for the prediction of reaction kinetics and the exploration of different reaction pathways.
To date, no theoretical studies on the reaction mechanisms involving this compound using transition state modeling have been reported.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chemrxiv.orgacs.orgrsc.orgnih.govnih.gov These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
Table 2: Potential Spectroscopic Predictions for this compound
| Spectroscopy Type | Predicted Parameters | Utility |
| NMR Spectroscopy | ¹H and ¹³C chemical shifts, coupling constants. | Aids in the assignment of experimental NMR spectra and can help to distinguish between different isomers or conformers. |
| IR Spectroscopy | Vibrational frequencies and intensities. | Helps to identify characteristic functional groups and to interpret the features of an experimental IR spectrum. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Predicts the absorption of light in the ultraviolet and visible regions. acs.org |
A computational study predicting the spectroscopic parameters of this compound would be a valuable resource for experimental chemists working with this compound. However, no such computational spectroscopic studies have been published.
Computational Design of Derivatives and Analogues
In silico drug design leverages computational methods to design new molecules with desired properties. nih.govresearchgate.netnih.govwjpmr.comijsdr.org Starting from a parent molecule like this compound, computational techniques can be used to explore how modifications to its structure would affect its properties. This can involve:
Scaffold Hopping: Replacing the diazaspiro[3.4]octane core with other cyclic systems.
Functional Group Modification: Altering the ethanol side chain to modulate properties like solubility, polarity, and biological activity.
Structure-Activity Relationship (SAR) Studies: Computationally generating a library of derivatives and predicting their properties to identify promising candidates for synthesis.
While the 1,6-diazaspiro[3.4]octane scaffold has been utilized in medicinal chemistry, specific computational design studies that use this compound as a starting point for the design of new derivatives and analogues are not available in the public domain.
The application of computational and theoretical methods to this compound holds significant promise for a deeper understanding of its chemical and physical properties. From elucidating its electronic structure and conformational preferences to predicting its dynamic behavior and spectroscopic signatures, these in silico approaches can provide a wealth of information that is complementary to experimental studies. The current absence of such studies in the scientific literature represents a clear opportunity for future research to characterize this intriguing molecule at a fundamental level and to explore its potential in various applications.
Reactivity and Derivatization Chemistry of 2 1,6 Diazaspiro 3.4 Octan 6 Yl Ethanol
Reactions at the Secondary Amine Nitrogen
The secondary amine in the azetidine (B1206935) ring of 2-(1,6-diazaspiro[3.4]octan-6-yl)ethanol is a key site for derivatization due to its nucleophilic character.
The lone pair of electrons on the secondary nitrogen atom readily participates in nucleophilic substitution reactions. Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, to introduce a wide range of substituents. These reactions typically proceed under basic conditions to neutralize the acid generated.
Acylation reactions with acyl chlorides or anhydrides in the presence of a base lead to the formation of N-acyl derivatives. These reactions are generally high-yielding and provide a straightforward method for introducing carbonyl-containing moieties.
Table 1: Examples of Alkylation and Acylation Reactions at the Secondary Amine
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | N-Methylated derivative |
| N-Alkylation | Benzyl (B1604629) bromide (BnBr) | N-Benzylated derivative |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetylated derivative |
The secondary amine can also undergo reactions to form amides, ureas, and sulfonamides, which are important functional groups in many biologically active molecules. nih.gov Amide bond formation can be accomplished by coupling with carboxylic acids using standard coupling reagents.
The reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea (B33335) derivatives. nih.gov These reactions are typically efficient and proceed under mild conditions. Similarly, sulfonamides can be synthesized by reacting the secondary amine with sulfonyl chlorides in the presence of a base.
Table 2: Formation of Amides, Ureas, and Sulfonamides
| Derivative Class | Reagent Example | Functional Group Formed |
|---|---|---|
| Amide | Propanoic acid with a coupling agent | -C(O)CH₂CH₃ |
| Urea | Phenyl isocyanate | -C(O)NHPh |
Reactions at the Tertiary Amine Nitrogen (Spiro Center)
The tertiary amine at the spirocyclic center is generally less reactive than the secondary amine due to steric hindrance. However, it can still undergo certain reactions, such as quaternization with highly reactive alkylating agents under more forcing conditions. This would result in the formation of a quaternary ammonium (B1175870) salt, introducing a permanent positive charge into the molecule. The reactivity of this nitrogen is significantly influenced by the steric bulk of the surrounding spirocyclic framework.
Transformations of the Hydroxyl Group
The primary hydroxyl group on the ethanol (B145695) substituent offers another avenue for derivatization.
The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. This esterification can be catalyzed by acids or bases. Etherification, the formation of an ether linkage, can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Table 3: Esterification and Etherification of the Hydroxyl Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Esterification | Acetic anhydride | Acetate ester |
The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger oxidizing agents. Conversely, while the hydroxyl group is already in a reduced state, the C-O bond can be cleaved under certain reductive conditions, although this is a less common transformation for simple alcohols.
Table 4: Oxidation of the Hydroxyl Group
| Oxidation Product | Reagent Example |
|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) |
Ring Expansion and Contraction Reactions of the Spirocyclic System
The inherent ring strain within the four-membered azetidine ring of the 1,6-diazaspiro[3.4]octane system makes it a candidate for various ring expansion and contraction reactions. While specific studies on this compound are limited, analogous reactivity in related spirocyclic systems provides insights into potential transformations.
One potential pathway for ring contraction involves reactions that promote the formation of a carbocation adjacent to the spirocyclic core. For instance, treatment of spiro[3.3]heptane alcohols with reagents like diethylaminosulfur trifluoride (DAST) has been shown to induce ring contraction to form cyclopropyl (B3062369) derivatives. By analogy, the hydroxyl group of this compound could be activated to a good leaving group, and subsequent rearrangement could potentially lead to a cyclopropyl-containing azetidinium species.
It is important to note that these proposed reaction pathways are based on established principles of organic chemistry and reactivity of similar strained ring systems. Further experimental investigation is necessary to confirm the feasibility and determine the specific conditions for such transformations on this compound.
Chemoselective and Regioselective Transformations
The presence of multiple reactive sites in this compound—two secondary amines and a primary alcohol—necessitates careful consideration of chemoselectivity and regioselectivity in its derivatization.
Chemoselectivity:
The relative nucleophilicity of the two nitrogen atoms and the oxygen atom of the hydroxyl group will dictate the outcome of many reactions. In general, the secondary amines are more nucleophilic than the primary alcohol. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides would be expected to occur preferentially at one of the nitrogen atoms.
The differentiation between the two nitrogen atoms is a key aspect of regioselectivity. The nitrogen of the azetidine ring (N-1) is generally considered to be more sterically hindered and part of a more strained ring system compared to the nitrogen of the pyrrolidine (B122466) ring (N-6). This difference in steric environment and ring strain can be exploited to achieve regioselective functionalization.
Regioselectivity:
N-Alkylation and N-Acylation: Due to the lower steric hindrance, the pyrrolidine nitrogen (N-6) is generally more susceptible to alkylation and acylation reactions. However, under certain conditions, particularly with smaller electrophiles or through the use of protecting group strategies, functionalization of the azetidine nitrogen (N-1) can be achieved. The presence of the hydroxyethyl (B10761427) group on N-6 further influences its reactivity, potentially through intramolecular hydrogen bonding or by altering the local steric environment.
Reactions of the Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. To achieve selective reaction at the hydroxyl group in the presence of the more nucleophilic amines, protection of the amino groups is often necessary. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), can be employed.
The table below summarizes the expected selectivity for various transformations based on the structural features of this compound.
| Reaction Type | Reagent Example | Expected Major Product | Rationale |
| N-Alkylation | Methyl Iodide | 2-(1-Methyl-1,6-diazaspiro[3.4]octan-6-yl)ethanol | N-6 is less sterically hindered. |
| N-Acylation | Acetyl Chloride | 1-(6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-1-yl)ethan-1-one | N-1 acylation might be favored under specific conditions due to electronic effects. |
| O-Acylation | Acetic Anhydride (with amine protection) | 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethyl acetate | Amines are more nucleophilic and require protection for selective O-acylation. |
| Oxidation | PCC | 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetaldehyde | Selective oxidation of the primary alcohol. |
Investigation of Reaction Kinetics and Thermodynamics
Reaction Kinetics:
The rates of reaction at the different nucleophilic centers will be influenced by several factors:
Steric Hindrance: As previously mentioned, the greater steric hindrance around the N-1 nitrogen of the azetidine ring is expected to result in a slower reaction rate for nucleophilic attack compared to the N-6 nitrogen of the pyrrolidine ring.
Ring Strain: The strain of the four-membered azetidine ring could potentially increase the rate of reactions that lead to ring opening, although it might decrease the rate of reactions that involve the formation of a tetrahedral intermediate at the nitrogen atom due to increased steric crowding in the transition state.
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents would typically favor SN2 reactions at the nitrogen centers, while protic solvents could solvate the nucleophiles and influence their reactivity.
Thermodynamics:
The thermodynamic stability of the products will play a significant role in determining the final product distribution, especially in reversible reactions.
Isomerization: The relative thermodynamic stability of different N-substituted isomers of the diazaspiro[3.4]octane core would be of interest. Computational studies could predict the Gibbs free energy of formation for various derivatives, providing insights into the equilibrium position of isomerization reactions.
Further research, including experimental kinetic studies and high-level computational modeling, is required to quantitatively assess the reactivity and thermodynamic properties of this compound and its derivatives.
Applications in Advanced Organic Synthesis As a Building Block
Scaffold for Complex Chemical Structure Construction
The 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol scaffold is increasingly recognized as a valuable starting point for the synthesis of complex molecules. The diazaspiro[3.4]octane motif is considered an emerging privileged structure in drug discovery due to its frequent appearance in biologically active compounds. mdpi.com Its fully saturated, high-Fsp3 character imparts desirable three-dimensional features to molecules, which can lead to improved pharmacological properties.
The ethanol (B145695) substituent provides a convenient handle for further functionalization. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations allow for the attachment of a wide array of other molecular fragments, leading to the construction of diverse and complex chemical structures. For example, derivatives of the 2,6-diazaspiro[3.4]octane core have been incorporated into potent antitubercular leads, demonstrating the utility of this scaffold in generating novel therapeutic agents. mdpi.com
Table 1: Examples of Biologically Active Compounds Containing the Diazaspiro[3.4]octane Motif This table is representative and based on the general class of diazaspiro[3.4]octane compounds, as specific examples for this compound were not available in the provided search results.
| Compound Class | Biological Target/Activity | Reference |
| Nitrofuran Derivatives | Antitubercular | mdpi.com |
| Pyrrolopyrimidines (e.g., Delgocitinib) | Janus kinase (JAK) inhibitor | nih.gov |
| Sigma-1 Receptor Antagonists | Analgesic potentiation | nih.gov |
Precursor for Azaspirocyclic Libraries
The synthesis of libraries of structurally diverse molecules is a cornerstone of modern drug discovery. The this compound building block is an ideal precursor for the generation of azaspirocyclic libraries. The differential reactivity of the two nitrogen atoms—one being part of an azetidine (B1206935) ring and the other a pyrrolidine (B122466) ring—allows for selective derivatization.
Orthogonally protected analogues of 2,6-diazaspiro[3.4]octanes have been developed as versatile building blocks for medicinal chemistry. researchgate.net This protection strategy enables the sequential modification of each nitrogen atom, facilitating the creation of a wide range of analogues from a common intermediate. The ethanol side chain of this compound adds another point of diversity, which can be exploited to further expand the chemical space of the resulting library.
Role in Fragment-Based Design and Synthesis (FBDDS)
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new drug candidates. This approach relies on the identification of small, low-molecular-weight fragments that bind to a biological target, which are then grown or linked together to create more potent leads.
The this compound molecule, due to its relatively small size and high Fsp3 character, can be considered a valuable fragment for FBDD. Its rigid spirocyclic core can present well-defined vectors for chemical elaboration, allowing for the systematic exploration of the binding pocket of a target protein. The ethanol group serves as a convenient attachment point for linking to other fragments or for growing the fragment into a larger, more potent molecule.
Design and Synthesis of Molecular Probes
Molecular probes are essential tools for studying biological processes. The this compound scaffold can be used to design and synthesize novel molecular probes. The spirocyclic core can provide a stable platform for the attachment of reporter groups, such as fluorophores or biotin, while the other functionalities can be modified to confer specificity for a particular biological target. The ethanol group is a convenient site for the introduction of such reporter moieties.
Development of Chiral Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is a major focus of research in asymmetric synthesis. The 1,6-diazaspiro[3.4]octane framework possesses inherent chirality if appropriately substituted. Although this compound itself is achiral, its derivatives can be resolved into enantiomers or synthesized in an enantioselective manner. These chiral diazaspiro[3.4]octane derivatives have the potential to serve as novel ligands for transition-metal catalysis or as organocatalysts in their own right. The two nitrogen atoms can act as coordination sites for metal ions, and the rigid spirocyclic backbone can create a well-defined chiral environment around the catalytic center.
Analytical Methodologies for Purity, Identity, and Reaction Monitoring in Research
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation
Chromatographic methods are fundamental in assessing the purity of "2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol" and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for the purity analysis of polar organic molecules like "this compound". nih.govvcu.eduresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used to elute the compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A typical RP-HPLC method for the purity assessment of "this compound" would involve a C18 column with a gradient elution system. nih.govresearchgate.net The mobile phase could consist of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, although the ethanolamine (B43304) moiety lacks a strong chromophore. Therefore, derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection. Chiral HPLC, employing a chiral stationary phase, can be used to separate enantiomers if the compound is synthesized as a racemate. nih.govhplc.eumdpi.comnih.gov
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | CAD or ELSD |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like "this compound," derivatization is often required to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups. The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides both retention time data for quantification and mass spectra for structural elucidation and impurity identification. mdpi.comjmchemsci.comresearchgate.netnih.gov
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Spectrophotometric Methods for Concentration Determination in Chemical Reactions
Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for determining the concentration of analytes in solution. However, "this compound" does not possess a significant chromophore that absorbs light in the UV-Visible region, making its direct quantification by this method challenging. reddit.com The ethanolamine structure lacks the conjugated double bonds necessary for strong UV absorbance. rsc.orgnih.govresearchgate.net
To overcome this limitation, a derivatization reaction can be employed to introduce a chromophore into the molecule. nih.govacs.org For instance, the secondary amine of the diazaspiro[3.4]octane ring can react with a suitable reagent to produce a colored product. One such method involves the reaction of secondary amines with p-benzoquinone in an ethanolic solution to yield a colored product with maximum absorption around 510 nm. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the amine. nih.gov
Another approach could involve complexation with metal ions. Secondary amines can form colored complexes with certain transition metals, and the absorbance of these complexes can be used for quantification. acs.orgacs.org
Table 3: Example of a Derivatization-Based Spectrophotometric Assay
| Step | Description |
| 1. Reagent Prep | Prepare a solution of p-benzoquinone in ethanol (B145695). |
| 2. Sample Prep | Dissolve a known amount of the reaction mixture containing "this compound" in ethanol. |
| 3. Reaction | Mix the sample solution with the p-benzoquinone solution and allow the reaction to proceed. |
| 4. Measurement | Measure the absorbance of the resulting colored solution at its λmax (e.g., 510 nm) using a spectrophotometer. |
| 5. Quantification | Determine the concentration from a calibration curve prepared with known concentrations of the compound. |
In-situ and On-line Reaction Monitoring Techniques
In-situ and on-line monitoring techniques are invaluable for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints in real-time without the need for sampling. nih.gov
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions. mt.comyoutube.comyoutube.com An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, allowing for the continuous collection of infrared spectra of the reaction mixture. rsc.org By tracking the disappearance of the characteristic vibrational bands of the reactants and the appearance of the bands corresponding to "this compound," the reaction can be monitored in real-time. For example, the disappearance of a carbonyl stretch from an acylating agent and the appearance of C-N and O-H stretching vibrations of the product could be monitored. spectroscopyonline.com
Table 4: Potential FTIR Bands for Monitoring the Synthesis of this compound
| Functional Group | Reactant/Product | Approximate Wavenumber (cm⁻¹) | Change During Reaction |
| N-H Stretch (Amine) | Reactant | 3300-3500 | Disappears |
| C=O Stretch (Ester) | Reactant | 1735-1750 | Disappears |
| O-H Stretch (Alcohol) | Product | 3200-3600 (broad) | Appears |
| C-N Stretch (Amine) | Product | 1020-1250 | Appears |
On-line Nuclear Magnetic Resonance (NMR) Spectroscopy
On-line NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. nih.govresearchgate.netbeilstein-journals.orgmagritek.com A flow cell connected to the reactor allows for the continuous circulation of the reaction mixture through the NMR spectrometer. By acquiring a series of ¹H or ¹³C NMR spectra, the consumption of reactants and the formation of the product and any intermediates can be quantified. nih.gov This technique is particularly useful for mechanistic studies and for optimizing reaction conditions.
The progress of the synthesis of "this compound" could be followed by observing the disappearance of the proton signals of the starting materials and the emergence of the characteristic signals of the spirocyclic core and the ethanol side chain of the product.
Future Perspectives and Emerging Research Directions
Exploration of Unprecedented Reactivity Pathways
The inherent ring strain and unique three-dimensional structure of the diazaspiro[3.4]octane scaffold suggest that its derivatives may exhibit novel reactivity. Future research will likely focus on exploring these unprecedented reaction pathways. For instance, strain-release driven transformations of related bicyclo[1.1.0]butanes have been shown to provide access to diazaspiro[3.4]octanes, indicating the potential for using ring strain to drive desired chemical reactions. nih.gov Investigations into the reactivity of the C-N and C-C bonds within the azetidine (B1206935) ring under various conditions (e.g., transition metal catalysis, photoredox catalysis) could unveil new methods for functionalization. The ethanol (B145695) side chain of 2-(1,6-diazaspiro[3.4]octan-6-yl)ethanol also offers a handle for further chemical modification, allowing for the exploration of its influence on the reactivity of the core structure.
Integration of Machine Learning in Retrosynthesis and Reaction Prediction
Transformer-based models, a type of neural network architecture, are being developed to translate a target molecule's structure (represented as a SMILES string) into a set of reactants, effectively performing a retrosynthetic analysis. chemrxiv.orgchemrxiv.org The integration of ML can accelerate the discovery of novel and more efficient synthetic pathways that may not be obvious to a human chemist. researchgate.net Furthermore, machine learning algorithms can predict the outcomes of unknown reactions, helping to prioritize experimental efforts and reduce the number of failed experiments.
| Machine Learning Application | Description | Impact on Synthesis |
| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by working backward from the target molecule. bohrium.com | Accelerates the design of synthetic strategies. bohrium.com |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. | Reduces experimental trial and error. |
| Catalyst and Reagent Design | AI can be used to design novel catalysts and reagents for specific transformations. | Enables new and more efficient reactions. |
Expansion of Synthetic Utility in Diverse Chemical Domains
The 2,6-diazaspiro[3.4]octane scaffold is recognized for its utility as a versatile building block in medicinal chemistry. mdpi.com The unique three-dimensional arrangement of its nitrogen atoms makes it an attractive bioisostere for other common motifs in drug molecules. researchgate.net The presence of the ethanol group in this compound provides a point for further derivatization, allowing for its incorporation into a wide range of larger, more complex molecules. Future research will likely see the expansion of its use in areas beyond medicinal chemistry, such as materials science and catalysis. The rigid spirocyclic core can impart specific conformational constraints, which could be advantageous in the design of new polymers, ligands for metal catalysts, or functional organic materials.
Design of Highly Selective and Functionalized Derivatives for Chemical Biology Tools
The development of chemical biology tools often requires molecular scaffolds that can be precisely functionalized to interact with biological systems. The this compound core can be elaborated with various functional groups to create a library of derivatives. mdpi.com These derivatives can be designed to have high selectivity for specific biological targets. For example, by attaching reporter groups (e.g., fluorophores, biotin) to the ethanol moiety, researchers can create probes to study biological processes. The synthesis of a diverse set of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core has already demonstrated the potential for identifying potent compounds from a relatively small screening set. mdpi.com Future work will focus on creating more sophisticated and highly functionalized derivatives to serve as precise tools for chemical biology research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
